
Ethyl methacrylate
Overview
Description
Ethyl methacrylate (EMA, C₅H₈O₂) is a colorless liquid monomer with a pungent odor, widely used in polymer synthesis. Its molecular structure features a methacrylate group (CH₂=C(CH₃)CO−) bonded to an ethyl ester (OCH₂CH₃). EMA polymerizes to form poly(this compound) (PEMA), a thermoplastic with applications in adhesives, coatings, bone cements, and dental materials . Key physicochemical properties include a boiling point of 119°C, density of 0.920 g/cm³, and a glass transition temperature (Tg) of 84°C for PEMA . EMA exhibits moderate hydrophobicity (LogP = 1.1) and a topological polar surface area (TPSA) of 26.3 Ų, influencing its compatibility in copolymer systems .
Preparation Methods
Industrial Esterification: The Dominant Synthesis Pathway
Reaction Mechanism and Stoichiometric Considerations
The esterification of methacrylic acid (MAA) with absolute ethanol is the most widely adopted method for EMA synthesis . The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of MAA, yielding EMA and water. The equilibrium-driven nature of this reaction necessitates continuous water removal to favor product formation. Industrial processes achieve this through azeotropic distillation, leveraging the low-boiling (76–78°C) ethanol-water mixture to shift equilibrium toward EMA .
Molar ratios of MAA to ethanol ranging from 1:1 to 5:1 have been optimized to balance reactant utilization and reaction kinetics. Excess ethanol acts as both a reactant and a solvent, reducing viscosity and facilitating heat transfer. For instance, a 1:1.6 molar ratio (258g MAA : 414g ethanol) achieved a 92.5% conversion rate in an 8-hour reaction .
Catalytic Systems and Their Impact on Efficiency
Catalysts play a pivotal role in accelerating the esterification. Sulfonic acid derivatives, particularly sodium pyrosulfate (Na₂S₂O₇), are favored for their high activity and recyclability. In a 1,000 mL reactor, 0.3–0.5 wt% sodium pyrosulfate reduced reaction time to 6–8 hours, compared to 12–24 hours in conventional sulfuric acid-catalyzed systems . The catalyst’s Brønsted acidity facilitates protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack.
Alternative catalysts, such as Zeo-karb (a sulfonated polystyrene resin), demonstrated comparable efficacy (91.9% conversion) but required higher loadings (1.0 wt%) . This trade-off between catalyst cost and activity is critical for industrial scalability.
Polymerization Inhibition: Ensuring Product Stability
Dual-Inhibitor Systems for Byproduct Suppression
EMA’s inherent reactivity necessitates inhibitors to prevent premature polymerization during synthesis. Resorcinol (0.005–0.2 wt%) and hindered amine light stabilizers (e.g., 2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxyl) are commonly used in tandem . Resorcinol scavenges peroxide radicals, while the nitroxide radical inhibits chain propagation via termination.
In embodiments combining 0.09g resorcinol and 0.09g nitroxide radical, heavy byproduct content was reduced to 0.025%, compared to 0.06% with resorcinol alone . This synergy ensures high-purity EMA suitable for optical and biomedical applications.
Process Optimization and Scalability
Temperature and Distillation Control
Maintaining a reaction temperature of 85–100°C ensures optimal kinetics without thermal degradation. A tower-top temperature of 76–78°C allows selective removal of the ethanol-water azeotrope, minimizing ethanol loss . Industrial-scale reactors (8m³) utilizing structured packing in distillation columns achieved 90.3% conversion with 0.28% heavy byproducts, demonstrating scalability .
Reusability of Catalysts and Inhibitors
Sodium pyrosulfate and inhibitors can be recovered via filtration and reused for 5–7 cycles without significant activity loss, reducing raw material costs by ~30% . This closed-loop approach aligns with green chemistry principles.
Comparative Analysis of Catalytic Performance
Catalyst | Loading (wt%) | Reaction Time (h) | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
Sodium Pyrosulfate | 0.5 | 8 | 92.5 | 0.06 |
Zeo-karb | 1.0 | 8 | 91.9 | 0.023 |
Sulfuric Acid | 2.0 | 12 | 85.2 | 0.15 |
Data derived from patent embodiments .
Sodium pyrosulfate outperforms traditional sulfuric acid in both efficiency and environmental impact, generating fewer sulfated byproducts.
Emerging Applications and Associated Synthesis Challenges
EMA in Nanoparticle Fabrication
EMA’s copolymerization with casein, initiated by benzoyl peroxide, produces core-shell nanoparticles used in drug delivery . While this application relies on pre-synthesized EMA, it underscores the monomer’s purity requirements; residual inhibitors (>10 ppm) can impede radical polymerization .
Telomerization Studies
Radical telomerization of EMA with bromotrichloromethane yields low-molecular-weight polymers with controlled branching . Reaction at 50–90°C produces syndiotactic dimers, highlighting EMA’s versatility in specialty polymer design .
Chemical Reactions Analysis
Types of Reactions: Ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It is commonly polymerized under free-radical conditions to form poly(this compound) and copolymers.
Common Reagents and Conditions:
Free-Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products:
Poly(this compound): Formed through polymerization.
Methacrylic Acid and Ethanol: Formed through hydrolysis.
Scientific Research Applications
Biomedical Applications
1.1 Dental and Medical Devices
Ethyl methacrylate is extensively used in dental applications, particularly for dentures and dental cements. Its biocompatibility makes it suitable for use in medical devices such as bone cements. A novel EMA resin has been developed to reduce the tissue and organ damage associated with traditional mthis compound (MMA) resins. Studies have shown that EMA exhibits better biocompatibility, with no inflammatory response observed in animal models post-implantation . Additionally, EMA can be combined with poly-L-lactic acid (PLLA) to create composite membranes that promote new bone formation, enhancing its utility in regenerative medicine .
1.2 Drug Delivery Systems
EMA is utilized in the formulation of polyelectrolyte multilayers (PEMs) for drug delivery applications. These PEMs can be engineered to provide sustained release of therapeutic agents at targeted sites, significantly improving drug efficacy . The layer-by-layer deposition technique allows for the customization of PEM properties, making them suitable for various biomedical applications.
Industrial Applications
2.1 Coatings and Adhesives
EMA is a key component in the production of durable coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Block copolymers derived from EMA have been used to fabricate self-cleaning coatings that maintain their functionality over time . These coatings are applicable in various settings, including automotive and aerospace industries.
2.2 Paints and Plastics
In the paint industry, EMA contributes to the formulation of acrylic polymers that enhance durability and finish quality. Its application extends to the production of plastics used in consumer goods and industrial components, where its strength and flexibility are advantageous.
Toxicological Studies
This compound's safety profile has been assessed through various studies. While it is generally considered safe for use in controlled environments, there are reports of allergic reactions such as contact dermatitis among individuals exposed to EMA in products like artificial nails . Regulatory assessments continue to monitor its effects on human health and environmental safety.
Case Studies
Mechanism of Action
The primary mechanism of action for ethyl methacrylate involves its polymerization to form poly(this compound). This process is initiated by free radicals, which react with the double bond in this compound, leading to the formation of long polymer chains . The resulting polymer exhibits properties such as flexibility, chemical stability, and biocompatibility, making it suitable for various applications .
Comparison with Similar Compounds
Methyl Methacrylate (MMA)
MMA (C₅H₈O₂) is structurally analogous to EMA but substitutes the ethyl group with a methyl ester (OCH₃). This minor alteration significantly impacts properties:
- Thermal and Mechanical Properties : Poly(mthis compound) (PMMA) has a higher Tg (~105–120°C) compared to PEMA (84°C), making PMMA more rigid .
- Applications : PMMA is dominant in optical lenses and transparent plastics, whereas PEMA is preferred in biomedical applications (e.g., bone cements) due to its flexibility and biocompatibility .
- Reactivity : Copolymerization studies show MMA’s reactivity ratios (e.g., with styrene) differ from EMA’s due to steric and electronic effects of the ethyl vs. methyl groups .
Table 1: Key Properties of EMA vs. MMA
Property | EMA/PEMA | MMA/PMMA | References |
---|---|---|---|
Tg (°C) | 84 | 105–120 | |
Density (g/cm³) | 0.920 | 1.18 | |
LogP | 1.1 | 0.8 | |
Primary Applications | Bone cements, coatings | Optical lenses, plastics |
Ethyl Acrylate (EA)
EA (C₅H₈O₂) replaces the methacrylate’s methyl group with a hydrogen atom, yielding a less sterically hindered monomer:
- Polymer Flexibility : Poly(ethyl acrylate) (PEA) has a lower Tg (−22°C) than PEMA, enabling elastomeric properties .
- Chemical Stability : EMA-based polymers exhibit superior weather resistance, while EA is more reactive in copolymer systems (e.g., with vinyl acetate) .
tert-Butyl Acrylate (tBA)
tBA’s bulky tert-butyl group imparts unique characteristics:
- Chain Mobility : The tetrahedral tert-butyl structure enhances hydrophobicity and reduces Tg compared to EMA .
- Applications : tBA is used in high-performance adhesives, whereas EMA is prioritized for thermal stability .
2-Sulfothis compound (SEM)
SEM incorporates a sulfonate group, enabling ionic functionality:
- Reactivity Ratios : In copolymerization with EMA, SEM exhibits reactivity ratios of r₁ = 2.0 (SEM) and r₂ = 1.0 (EMA), indicating a near-ideal random copolymer structure .
- Applications : SEM’s ionic nature makes it suitable for water-soluble polymers, contrasting with EMA’s hydrophobic applications .
4-Acetylphenyl Methacrylate (APMA)
APMA-EMA copolymers demonstrate tunable thermal properties:
- Thermal Stability : Increasing APMA content elevates Tg from 84°C (pure PEMA) to 146°C (pure PAPMA) and improves decomposition temperatures (TGA data) .
- Reactivity : APMA (r₁ = 0.74) and EMA (r₂ = 0.49) form alternating copolymers, as evidenced by reactivity ratio product r₁·r₂ = 0.36 .
Table 2: Thermal Degradation Data for EMA-APMA Copolymers
APMA Content (%) | Initial Decomposition Temp (°C) | Max Decomposition Rate Temp (°C) | Activation Energy (kJ/mol) |
---|---|---|---|
0 | 220 | 310 | 186 |
40 | 240 | 330 | 190 |
100 | 260 | 350 | 195 |
Data derived from Ozawa method analysis .
Iso-Octyl Methacrylate
This branched methacrylate is notable for cold-flow improvers:
- Low-Temperature Performance : Iso-octyl methacrylate reduces freezing points (−50°C) in biodiesel blends, outperforming EMA in cryogenic applications .
Biological Activity
Ethyl methacrylate (EMA) is a colorless liquid that is primarily used in the production of polymers and resins. Its biological activity has garnered attention due to its applications in medical devices, dental materials, and cosmetics. This article explores the biological activity of EMA, including its antimicrobial properties, toxicity, genotoxicity, and sensitization potential.
Antimicrobial Properties
This compound has been incorporated into various copolymers to enhance their antibacterial properties. Studies have shown that copolymers containing EMA exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study evaluated amphiphilic copolymers of dimethylamino this compound (DMAEMA) and methacrylic acid, which demonstrated a minimum biocidal concentration (MBC) effective against these bacteria .
Table 1: Antibacterial Activity of this compound Copolymers
Copolymer Composition | Bacterial Strain | MBC (mg/mL) |
---|---|---|
P(DMAEMA-co-MMA) | E. coli | 30 |
P(DMAEMA-co-MMA) | S. aureus | 30 |
PMTAMeI | Pseudomonas aeruginosa | 8 |
These findings indicate that EMA-based copolymers can effectively inhibit bacterial growth, making them suitable for applications in antimicrobial coatings and medical devices.
Toxicity and Neurotoxicity
The toxicity of this compound has been investigated through various animal studies. A subchronic neurotoxicity study in rats revealed that exposure to EMA resulted in significant neurological effects. Clinical signs included throat irritation, drowsiness, and tremors . Histopathological examinations indicated demyelination and neuronal loss at higher concentrations .
Table 2: Toxicity Findings from Animal Studies
Exposure Route | Concentration (mg/m³) | Observed Effects |
---|---|---|
Inhalation | ≥5600 | Decreased fetal body weight |
Oral | 12.7 - 18.14 g/kg | Hemoglobinuria, respiratory tract lesions |
Intraperitoneal | 0.1223 - 0.4076 ml/kg | Embryotoxicity observed |
These studies underscore the need for caution when handling EMA, particularly in occupational settings where exposure levels may be elevated.
Genotoxicity
Genotoxicity assessments of this compound have yielded mixed results. While some studies indicated positive mutagenic effects in specific assays, others showed no significant genotoxic potential. For example, EMA was found to induce mutations in the L5178Y mouse lymphoma cell assay but did not yield positive results in two Ames tests . The variability in results may be attributed to differences in experimental conditions and methodologies.
Table 3: Summary of Genotoxicity Findings
Test Type | Result |
---|---|
Ames Test | Negative |
L5178Y Mouse Lymphoma Assay | Positive |
Sensitization Potential
This compound is known to cause allergic contact dermatitis in susceptible individuals. Case reports have documented instances of sensitization among professionals using EMA-containing products, such as those involved in artificial nail applications . Although EMA is considered a sensitizer, it is not classified as a potent one, suggesting that while it can provoke allergic reactions, the risk can be managed with proper handling procedures.
Case Studies
- Dermatitis from Nail Products : A study reported multiple cases of allergic contact dermatitis among nail technicians using EMA-based products. Symptoms included redness and swelling at the site of application.
- Neurotoxicity in Occupational Settings : An investigation into sculptors exposed to EMA revealed increased reports of neurological symptoms compared to control groups, highlighting the compound's potential neurotoxic effects.
Properties
IUPAC Name |
ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCQIBBMFXVTL-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2, Array | |
Record name | ETHYL METHACRYLATE | |
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Record name | ETHYL METHACRYLATE | |
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Related CAS |
9003-42-3, 26814-01-7, 26814-02-8 | |
Record name | Poly(ethyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID1025308 | |
Record name | Ethyl methacrylate | |
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Molecular Weight |
114.14 g/mol | |
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Physical Description |
Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor. | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
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Record name | ETHYL METHACRYLATE | |
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Boiling Point |
243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F | |
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Flash Point |
60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor | |
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Density |
0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94 | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3434 | |
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Record name | Ethyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3434 | |
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Record name | Ethyl methacrylate | |
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Record name | Ethyl methacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
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Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol. | |
Record name | Ethyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, liquid | |
CAS No. |
97-63-2, 9003-42-3 | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3434 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethyl methacrylate | |
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Record name | Methacrylic acid, ethyl ester | |
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Record name | Ethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester | |
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Record name | Ethyl methacrylate | |
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Record name | Ethyl methacrylate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.362 | |
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Record name | 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.117 | |
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Record name | ETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80F70CLT4O | |
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Record name | Ethyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1332 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-103 °F (NTP, 1992), -75 °C, -103 °F | |
Record name | ETHYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3434 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0272 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/848 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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